Ethyl 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate
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Overview
Description
Ethyl 2-(4-cyclohexylthiazol-2-yl)acetate is a chemical compound with the molecular weight of 253.37 . It is a liquid at room temperature . The IUPAC name for this compound is ethyl (4-cyclohexyl-1,3-thiazol-2-yl)acetate .
Molecular Structure Analysis
The InChI code for Ethyl 2-(4-cyclohexylthiazol-2-yl)acetate is1S/C13H19NO2S/c1-2-16-13(15)8-12-14-11(9-17-12)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3
. This code provides a unique representation of the molecule’s structure. Physical and Chemical Properties Analysis
Ethyl 2-(4-cyclohexylthiazol-2-yl)acetate is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
DNA Binding and Potential Antitumor Agents
Ethyl 2-(2-acetamidothiazol-4-yl)acetate has been studied for its DNA binding interactions, both theoretically and experimentally. The compound binds well with DNA, showing strong binding constants. This binding occurs through intercalation and groove binding, reflecting a mixed binding mode. It is proposed that this compound may act as a lead structure to design potent antitumor agents (Iqbal et al., 2019).
Inhibition of Enzymes Related to Diabetes
A study on novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates revealed significant inhibition activities towards α-glucosidase and β-glucosidase enzymes, which are important in diabetes management. One of the compounds showed high inhibition, almost two-fold compared to the standard drug acarbose, indicating potential in diabetes treatment (Babar et al., 2017).
Corrosion Inhibition
The use of ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate as a corrosion inhibitor for mild steel in acidic conditions was investigated. The compound showed high inhibition performance and acted as a mixed type inhibitor. It was found that the triazole derivatives adsorbed onto the steel surface through physical and chemical bonds (Nahlé et al., 2021).
Antimicrobial Activities
Compounds similar to ethyl 2-(4-cyclohexylthiazol-2-yl)acetate have been synthesized and tested for their antimicrobial activities. The study involved triazole, thiadiazole, and oxadiazole substituted coumarins, indicating the potential of such compounds in antimicrobial applications (Reddy et al., 2014).
Anti-inflammatory and Antioxidant Activities
The extraction and characterization of compounds from marine sources led to the discovery of derivatives with anti-inflammatory and antioxidant properties. These activities are essential in pharmacological applications, where inflammation and oxidative stress are critical factors (Chakraborty & Joy, 2019).
Safety and Hazards
Ethyl 2-(4-cyclohexylthiazol-2-yl)acetate is associated with several safety hazards. It has been assigned the GHS07 pictogram, indicating that it can cause harm to health . The compound has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Ethyl 2-(4-cyclohexylthiazol-2-yl)acetate is a derivative of the thiazole ring, which has been found to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Properties
IUPAC Name |
ethyl 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-2-16-13(15)8-12-14-11(9-17-12)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWZFFOATQRYDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CS1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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